

BAY-707: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: BAY-707

Cat. No.: B605951

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An In-depth Analysis of the Potent and Selective MTH1 Inhibitor

BAY-707 is a potent and selective, substrate-competitive inhibitor of the MutT Homologue 1 (MTH1) enzyme, also known as NUDT1.^{[1][2][3]} This technical guide provides a detailed overview of its chemical structure, physicochemical and pharmacological properties, and the experimental protocols for its characterization. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

BAY-707 is chemically identified as N-Ethyl-4-[(3S)-3-methyl-4-morpholinyl]-1H-pyrrolo[2,3-b]pyridine-2-carboxamide.^[2] The compound is a white to beige powder.^[4]

Table 1: Chemical Identifiers for **BAY-707**

Identifier	Value
IUPAC Name	N-Ethyl-4-[(3S)-3-methyl-4-morpholinyl]-1H-pyrrolo[2,3-b]pyridine-2-carboxamide[5]
CAS Number	2109805-96-9[1][2]
Molecular Formula	C15H20N4O2[1][2]
Molecular Weight	288.34 g/mol [1][2]
InChI Key	RPMGXDCRCWWCRY-JTQLQIEISA-N[1]
SMILES	CCNC(C1=CC2=C(N3CCOC[C@@H]3C)C=CN=C2N1)=O[1]

Table 2: Physicochemical Properties of **BAY-707**

Property	Value
Purity	≥98% (HPLC)[1][2]
Solubility	Soluble to 100 mM in DMSO and to 10 mM in ethanol[2]
Storage	Store at -20°C[1][2]
Appearance	White to beige powder[4]

Pharmacological Properties and Biological Activity

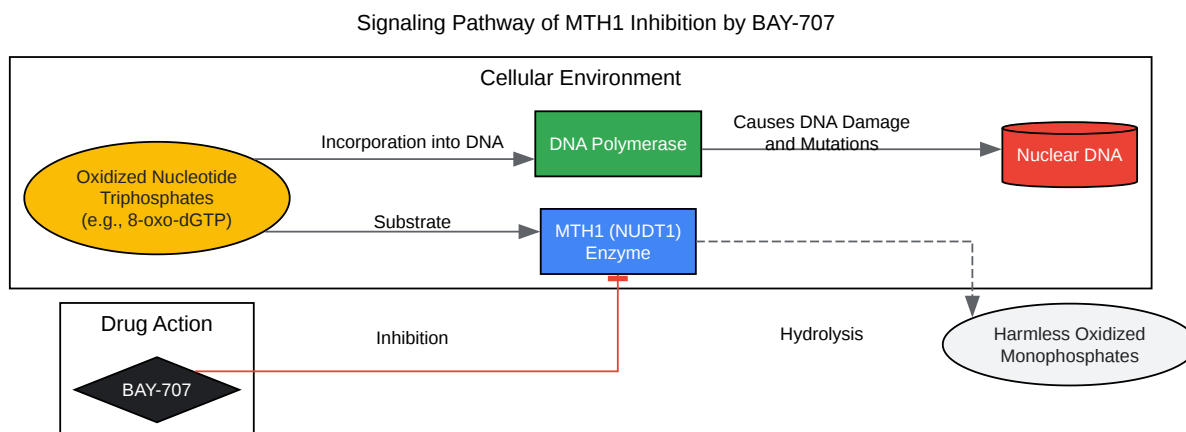
BAY-707 is a highly potent inhibitor of MTH1 with an IC₅₀ of 2.3 nM.[1][2][3] It acts as a substrate-competitive inhibitor.[3] The compound exhibits high selectivity, showing no significant activity against a panel of 97 kinases at a concentration of 1 μM.[1][2] **BAY-707** is cell-permeable and has been shown to be active in vivo.[1][2] Despite its potent MTH1 inhibitory activity, **BAY-707** does not display antitumor activity either in vitro or in vivo.[1][2]

Table 3: Pharmacological and In Vitro Properties of **BAY-707**

Parameter	Value
MTH1 IC50	2.3 nM[1][2][3]
Cellular Target Engagement (EC50)	7.6 nM[6]
Kinase Selectivity	No significant activity against 97 kinases at 1 μ M[1][2]
In Vitro Antiproliferative Effects	No effect in HMEC, HeLa, and SW-480 cells (0-30 μ M for 24 hours)[3]
Metabolic Stability (Human Microsomes)	0.29 L/h/kg, Fmax=78%[3]
Metabolic Stability (Rat Hepatocytes)	0.54 L/h/kg, Fmax=87%[3]

Signaling Pathway

BAY-707 targets MTH1, an enzyme responsible for hydrolyzing oxidized purine nucleoside triphosphates, such as 8-oxo-dGTP. This action prevents their incorporation into DNA, thus averting DNA damage. By inhibiting MTH1, **BAY-707** is expected to lead to an accumulation of oxidized nucleotides in the nucleotide pool, which can then be incorporated into DNA, leading to mutations and cell death.



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Caption: MTH1 Inhibition Pathway by **BAY-707**.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following section outlines the key experimental protocols used in the characterization of **BAY-707**.

MTH1 Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of **BAY-707** against the MTH1 enzyme.

Methodology:

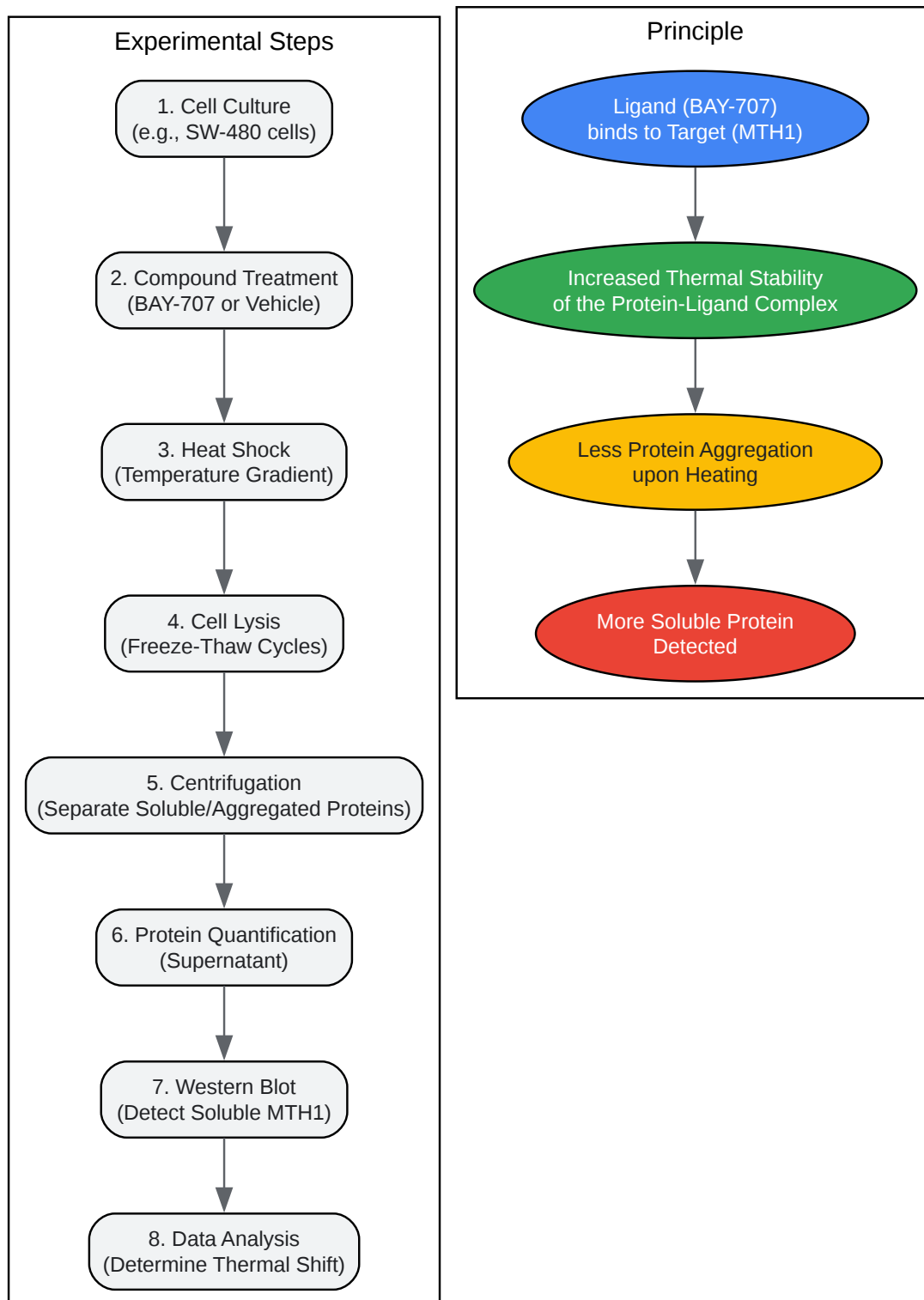
- Reagents and Materials:
 - Recombinant human MTH1 enzyme.
 - Substrate: 8-oxo-dGTP.
 - Assay Buffer: Tris-HCl, pH 7.5, containing MgCl₂, DTT, and BSA.
 - Detection Reagent: A phosphate detection kit (e.g., Malachite Green-based).
 - **BAY-707** stock solution in DMSO.
 - 384-well assay plates.
- Procedure:
 1. Prepare serial dilutions of **BAY-707** in DMSO and then dilute further in the assay buffer.
 2. Add the diluted **BAY-707** or DMSO (vehicle control) to the wells of the 384-well plate.
 3. Add the MTH1 enzyme to all wells and incubate for 15 minutes at room temperature to allow for compound binding.

4. Initiate the enzymatic reaction by adding the 8-oxo-dGTP substrate.
5. Incubate the reaction mixture for a defined period (e.g., 30 minutes) at 37°C.
6. Stop the reaction and measure the amount of inorganic phosphate produced using the detection reagent according to the manufacturer's instructions.
7. Measure the absorbance at the appropriate wavelength.
8. Calculate the percentage of inhibition for each concentration of **BAY-707** relative to the vehicle control.
9. Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the engagement of **BAY-707** with its target protein MTH1 in a cellular context.

Cellular Thermal Shift Assay (CETSA) Workflow

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Caption: Workflow for the Cellular Thermal Shift Assay.

Methodology:

- Cell Culture and Treatment:
 - Culture a suitable human cell line (e.g., SW-480) to 80-90% confluency.
 - Treat the cells with either **BAY-707** at the desired concentration or DMSO (vehicle) for a specified time (e.g., 1 hour) at 37°C.
- Heat Treatment:
 - Aliquot the cell suspensions into PCR tubes.
 - Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling to 25°C for 3 minutes.
- Cell Lysis and Protein Extraction:
 - Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
 - Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
 - Collect the supernatant containing the soluble protein fraction.
- Protein Analysis:
 - Determine the protein concentration of the soluble fractions.
 - Analyze the amount of soluble MTH1 in each sample by Western blotting using a specific anti-MTH1 antibody.
 - Quantify the band intensities and plot them against the temperature to generate melting curves for both **BAY-707**-treated and vehicle-treated samples. A shift in the melting curve indicates target engagement.

In Vivo Pharmacokinetic (PK) Studies in Mice

This protocol outlines the procedure for assessing the pharmacokinetic profile of **BAY-707** in mice.

Methodology:

- Animals and Dosing:
 - Use an appropriate mouse strain (e.g., nude mice).
 - Administer **BAY-707** orally at doses ranging from 50 to 250 mg/kg.[3]
 - The vehicle for administration should be well-tolerated by the animals.
- Sample Collection:
 - Collect blood samples at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
 - Process the blood samples to obtain plasma.
- Bioanalysis:
 - Extract **BAY-707** from the plasma samples.
 - Quantify the concentration of **BAY-707** in the plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
- Data Analysis:
 - Calculate key pharmacokinetic parameters such as C_{max} (maximum concentration), T_{max} (time to maximum concentration), AUC (area under the curve), and half-life (t_{1/2}) using appropriate software.

Conclusion

BAY-707 is a valuable research tool as a potent and selective MTH1 inhibitor. Its well-characterized chemical and pharmacological properties, along with the detailed experimental protocols provided in this guide, will aid researchers in further investigating the role of MTH1 in

various biological processes. While it did not show promise as a direct anticancer agent, its utility as a chemical probe to study the MTH1 pathway remains significant.

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